Product packaging for 2-Butoxy-6-chloronaphthalene(Cat. No.:)

2-Butoxy-6-chloronaphthalene

Cat. No.: B8031728
M. Wt: 234.72 g/mol
InChI Key: AVBXFFKPNHPYNO-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene (B1677914) Derivative Chemistry

2-Butoxy-6-chloronaphthalene belongs to the broad class of chemical compounds known as naphthalene derivatives. The base of this compound is naphthalene (C₁₀H₈), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. chemicalbook.com The structure of naphthalene allows for the substitution of its hydrogen atoms with various functional groups, leading to a vast array of derivatives with diverse chemical properties. chemicalbook.comwho.int this compound is a disubstituted naphthalene, meaning two hydrogen atoms on the naphthalene core have been replaced. Specifically, it features a butoxy group (-O(CH₂)₃CH₃) at the C-2 position and a chlorine atom (-Cl) at the C-6 position of the naphthalene ring system. The specific placement of these substituents is crucial, as different isomers (compounds with the same formula but different structures) can exhibit distinct chemical and physical properties. who.int

Significance of Substituted Naphthalenes in Modern Chemical Science

Substituted naphthalenes are fundamental building blocks and key intermediates in numerous areas of modern chemical science. Their rigid and aromatic structure makes them valuable scaffolds in the design of new molecules. Derivatives of naphthalene are integral to the production of agrochemicals, pharmaceuticals, and specialty materials like dyes and polymers. chemicalbook.comarctomsci.com For instance, certain naphthalene derivatives are precursors to widely used nonsteroidal anti-inflammatory drugs (NSAIDs) and beta-blockers. alfa-industry.com

The development of synthetic methods to create polysubstituted naphthalenes with precise regiochemical control is an active area of research. cymitquimica.com Chemists employ a range of strategies, from classical electrophilic aromatic substitution to modern metal-catalyzed cross-coupling reactions, to construct these complex molecules. lookchem.com The ability to introduce specific functional groups onto the naphthalene core allows for the fine-tuning of a molecule's properties, making substituted naphthalenes highly versatile in both industrial and academic research settings. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15ClO B8031728 2-Butoxy-6-chloronaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxy-6-chloronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBXFFKPNHPYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Properties and Synthesis

Physicochemical Properties

2-Butoxy-6-chloronaphthalene is identified by the Chemical Abstracts Service (CAS) number 1881290-44-3. arctomsci.com Its molecular structure consists of 14 carbon atoms, 15 hydrogen atoms, one chlorine atom, and one oxygen atom. Detailed experimental data on its physical properties, such as melting point and boiling point, are not extensively documented in publicly available literature, a common characteristic for specialized research compounds.

IdentifierValue
IUPAC NameThis compound
CAS Number1881290-44-3 arctomsci.com
Molecular FormulaC₁₄H₁₅ClO
Molecular Weight234.72 g/mol

Synthesis

A prevalent and well-established method for the synthesis of aryl ethers is the Williamson ether synthesis. masterorganicchemistry.commiracosta.edu This reaction involves the deprotonation of a phenol (B47542) (or an alcohol) to form a nucleophilic alkoxide or phenoxide ion, which then undergoes a nucleophilic substitution (S_N2) reaction with an alkyl halide. masterorganicchemistry.comlibretexts.org

In the context of this compound, a logical synthetic pathway involves the reaction of 6-chloro-2-naphthol (B1361063) with a suitable butylating agent. The synthesis would proceed in two main steps:

Deprotonation: 6-Chloro-2-naphthol (CAS: 40604-49-7) is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to deprotonate the hydroxyl group. lookchem.comlibretexts.orgwvu.edu This creates the corresponding sodium 6-chloro-2-naphthoxide ion, a potent nucleophile.

Nucleophilic Substitution (S_N2): The resulting naphthoxide ion is then reacted with a primary alkyl halide, such as 1-bromobutane (B133212) or butyl tosylate. wvu.edubrainly.com The nucleophilic oxygen attacks the electrophilic carbon of the butyl group, displacing the halide or tosylate leaving group to form the ether linkage. masterorganicchemistry.comyoutube.com

This general approach is widely used for preparing similar compounds, such as 2-butoxynaphthalene (B1668118) from 2-naphthol (B1666908) and 1-bromobutane. wvu.eduyoutube.com The use of a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

An in-depth exploration of the synthetic methodologies for producing this compound reveals a variety of strategic approaches. These methods focus on both the construction of the fundamental naphthalene (B1677914) core and the subsequent installation of the butoxy and chloro substituents.

Reaction Chemistry and Mechanistic Investigations of 2 Butoxy 6 Chloronaphthalene

Reactivity at the Butoxy Moiety

The butoxy group, an ether linkage to the naphthalene (B1677914) ring, is a key site for reactions involving cleavage and subsequent derivatization, as well as other functional group transformations.

Cleavage and Derivatization Reactions

The ether linkage of the butoxy group can be cleaved to yield 6-chloro-2-naphthol (B1361063). A common and effective method for this transformation is the use of strong Lewis acids, such as boron tribromide (BBr₃). The reaction typically proceeds by the formation of an adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the butyl group, leading to the cleavage of the carbon-oxygen bond. This process ultimately yields 6-chloro-2-naphthol and bromobutane after workup. The general mechanism for BBr₃-assisted ether cleavage has been the subject of computational studies, which suggest that for many ethers, the reaction may proceed through a bimolecular pathway involving two ether-BBr₃ adducts. researchgate.netorganicchemistrytutor.comscite.ai

The resulting 6-chloro-2-naphthol is a versatile intermediate that can be used in a variety of subsequent reactions. For instance, it can be utilized in the synthesis of other building blocks for organic materials. chemicalbook.comgoogle.comresearchgate.net

Reaction Reagents Product Notes
Ether CleavageBBr₃6-chloro-2-naphtholA standard method for dealkylation of aryl ethers. The resulting phenol (B47542) is a key intermediate for further synthesis.

Functional Group Transformations

While cleavage of the butoxy group is a primary reaction, other transformations that modify the butoxy moiety without cleaving the ether linkage are also conceivable, although less commonly reported for this specific molecule. In principle, reactions targeting the butyl chain, such as free-radical halogenation, could occur, but these are often less selective.

Reactivity at the Chloro Substituent

The chloro substituent on the naphthalene ring is a key handle for introducing a wide array of functional groups through nucleophilic aromatic substitution and, more commonly, through palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on aryl chlorides is generally challenging and requires either strong activation by electron-withdrawing groups or harsh reaction conditions. The naphthalene ring itself is more reactive than benzene (B151609), which can facilitate substitution. However, without strong activating groups ortho or para to the chlorine, direct SNAr reactions on 2-butoxy-6-chloronaphthalene are expected to be difficult. The butoxy group is an activating group, which does not favor the SNAr mechanism.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for the functionalization of the C-Cl bond in this compound. These reactions are central to modern organic synthesis and allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. This method can be used to synthesize a variety of aniline derivatives from this compound. The choice of phosphine ligand on the palladium catalyst is crucial for the success of the reaction, with various generations of ligands developed to improve scope and efficiency. libretexts.org

Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki-Miyaura coupling is widely employed. This reaction couples the aryl chloride with a boronic acid or boronic ester. It is a robust method for the synthesis of biaryl compounds and can be used to introduce various aryl or vinyl substituents at the 6-position of the 2-butoxynaphthalene (B1668118) core.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the reaction of choice. It involves the coupling of the aryl chloride with a terminal alkyne, co-catalyzed by palladium and copper complexes. This reaction would yield 2-butoxy-6-alkynylnaphthalene derivatives.

Heck Reaction: The Heck reaction allows for the formation of C-C bonds by coupling the aryl chloride with an alkene. This would lead to the synthesis of 2-butoxy-6-vinylnaphthalene derivatives. The industrial synthesis of Naproxen, a well-known anti-inflammatory drug, utilizes a Heck reaction of 2-bromo-6-methoxynaphthalene with ethylene. rug.nl

Coupling Reaction Reactant Product Type Catalyst System (Typical)
Buchwald-Hartwig AminationAmine (R-NH₂)6-Amino-2-butoxynaphthalene derivativePd catalyst, phosphine ligand, base
Suzuki-Miyaura CouplingBoronic acid (R-B(OH)₂)6-Aryl/vinyl-2-butoxynaphthalenePd catalyst, phosphine ligand, base
Sonogashira CouplingTerminal alkyne (R-C≡CH)6-Alkynyl-2-butoxynaphthalenePd catalyst, Cu(I) co-catalyst, base
Heck ReactionAlkene (CH₂=CHR)6-Vinyl-2-butoxynaphthalene derivativePd catalyst, base

Electrophilic Aromatic Substitution Patterns on the Naphthalene Core

The naphthalene ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction on this compound is governed by the directing effects of the existing substituents. The butoxy group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The chloro group is a deactivating, yet also ortho-, para-directing group.

In electrophilic substitution on substituted naphthalenes, the position of attack is generally in the same ring as the activating substituent. The butoxy group at the 2-position will strongly direct incoming electrophiles. The possible positions for electrophilic attack are C1, C3, C5, and C7.

Attack at C1: This position is ortho to the butoxy group and is expected to be highly activated.

Attack at C3: This position is also ortho to the butoxy group and is activated.

Attack in the other ring (C5, C7, C8): The butoxy group can also direct to the peri-position (C8) and the C5 and C7 positions, though this is generally less favored than substitution in the same ring.

The chloro group at the 6-position will have a weaker directing effect compared to the butoxy group. It deactivates the ring it is on, making electrophilic attack on that ring less likely.

Therefore, the primary sites for electrophilic aromatic substitution on this compound are expected to be the C1 and C3 positions, with the C1 position often being the most favored due to steric and electronic factors. wordpress.com

Nitration: Nitration of methoxynaphthalenes has been studied, and the results can provide insight into the expected regioselectivity for this compound. For 2-methoxynaphthalene, nitration typically occurs at the 1-position. scite.ai

Halogenation: Halogenation would also be expected to occur preferentially at the 1- and 3-positions.

Friedel-Crafts Acylation: Friedel-Crafts acylation of 2-methoxynaphthalene has been shown to yield a mixture of 1-acyl and 6-acyl products. The regioselectivity can be influenced by the reaction conditions and the catalyst used. For this compound, acylation would likely be directed to the 1- and 3-positions by the strongly activating butoxy group. google.comntu.edu.tw

Electrophilic Reaction Expected Major Product(s) Directing Influence
Nitration1-Nitro-2-butoxy-6-chloronaphthaleneButoxy group directs ortho
Bromination1-Bromo-2-butoxy-6-chloronaphthaleneButoxy group directs ortho
Friedel-Crafts Acylation1-Acyl-2-butoxy-6-chloronaphthaleneButoxy group directs ortho

Radical Reactions and Photochemical Transformations

The presence of both a chloro and a butoxy group on the naphthalene ring suggests that this compound will be susceptible to a variety of radical and photochemical reactions. The naphthalene core itself is a chromophore that can absorb UV light, leading to excited states that can undergo various transformations.

Radical Reactions:

Radical reactions involving this compound are likely to be initiated by radical species such as the hydroxyl radical (•OH), which is a key oxidant in atmospheric chemistry. Studies on naphthalene and its derivatives have shown that the reaction with •OH radicals typically leads to the formation of ring-opened products. For instance, the reaction of naphthalene with •OH radicals has been shown to produce dicarbonyls. It is anticipated that this compound would undergo similar reactions, with the initial attack of the •OH radical on the aromatic ring.

Furthermore, the butoxy group can influence the radical chemistry. Alkoxyarenes can undergo distal C-H functionalization through radical-radical coupling reactions catalyzed by organic photoredox catalysts. While not a direct radical reaction of the naphthalene core, this indicates the potential for radical reactions involving the butoxy side chain.

The chloro substituent also plays a significant role. The naphthalene radical-anion has been shown to react with organic chlorides. This suggests the possibility of intermolecular radical reactions where the chloro group of one molecule interacts with a radical species.

Photochemical Transformations:

The photochemical behavior of this compound is expected to be influenced by both the chloronaphthalene and alkoxynaphthalene moieties.

Photodegradation of the Chloronaphthalene Core: Research on polychlorinated naphthalenes (PCNs) has demonstrated that they undergo phototransformation in the environment. nih.gov These reactions, often occurring on surfaces like atmospheric particulate matter, involve processes such as reductive dechlorination, hydroxylation, oxidation, decarboxylation, and ring opening. nih.gov It is plausible that this compound would undergo similar photodegradation pathways, with the cleavage of the C-Cl bond being a primary photochemical event. The presence of reactive oxygen species (ROS) like •OH, singlet oxygen (¹O₂), and superoxide radicals (O₂⁻•) has been shown to accelerate the photochemical reactions of PCNs. nih.gov

Reactions Involving the Alkoxy Group: Photo-excited naphthalene and its methoxy derivatives have been shown to be reduced by triethylamine, likely proceeding through an electron-transfer mechanism to yield dihydronaphthalenes. rsc.org This suggests that the butoxy group in this compound could participate in similar photochemical reduction reactions. Additionally, alkoxy-substituted naphthalenes are known to react with singlet oxygen in photooxygenation reactions to form endoperoxides. researchgate.net These endoperoxides are often labile and can thermally revert to the parent naphthalene and singlet oxygen. researchgate.net

The following table summarizes potential radical and photochemical reactions of this compound based on analogous compounds.

Reaction TypeReactant/ConditionExpected Product Type(s)Reference Compound(s)
Radical Reaction •OH radicalRing-opened dicarbonylsNaphthalene, Alkylnaphthalenes nih.gov
Photochemical Transformation UV light, ROSReductive dechlorination, hydroxylation, oxidation productsPolychlorinated naphthalenes nih.gov
Photochemical Transformation UV light, TriethylamineDihydronaphthalene derivativesNaphthalene, Methoxynaphthalenes rsc.org
Photochemical Transformation Singlet oxygen (¹O₂)EndoperoxidesAlkoxy-substituted naphthalenes researchgate.net

Computational and Experimental Mechanistic Elucidation Studies

Detailed mechanistic studies specifically for this compound are scarce. However, computational and experimental investigations of related naphthalene derivatives provide a framework for understanding its potential reaction pathways.

Computational Studies:

Density functional theory (DFT) has been employed to investigate the atmospheric oxidation mechanism of naphthalene initiated by the OH radical. rsc.org These studies reveal that the initial step is the addition of the OH radical to the naphthalene ring, followed by the addition of O₂ to form a peroxy radical. rsc.org Subsequent reactions of this peroxy radical can lead to ring-opened products. rsc.org Similar computational approaches could be applied to this compound to predict the preferred sites of radical attack and the subsequent reaction pathways, taking into account the electronic effects of the butoxy and chloro substituents.

Computational studies on methoxy and formyl substituted naphthalenes have utilized methods like G3(MP2)//B3LYP to evaluate their energetics and reactivity. researchgate.net Such computational methods could be used to determine the thermodynamic and kinetic parameters of various potential reactions of this compound, providing insights into the most likely mechanistic pathways.

Experimental Mechanistic Studies:

Experimental studies on the phototransformation of polychlorinated naphthalenes have utilized free radical scavenging methods to probe the role of reactive oxygen species. nih.gov These experiments have confirmed that ROS accelerate the photochemical reactions. nih.gov Similar experimental setups could be used to investigate the photodegradation of this compound and to identify the specific roles of different radical species in its transformation.

High-resolution spectroscopic techniques, such as chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, have been used to determine the accurate experimental structure of 1-chloronaphthalene. uva.esnih.gov Such experimental data is crucial for benchmarking computational models and for a deeper understanding of the molecule's intrinsic properties that govern its reactivity.

The photochemical reaction of naphthalene with 2-(diethylamino)ethanol has been studied, revealing a striking solvent effect on the reaction course, which is attributed to the intermediacy of either a geminate radical ion pair in nonpolar solvents or free radical ions in polar solvents. rsc.org This highlights the importance of the reaction environment in dictating the mechanistic pathway, a factor that would also be critical in studies of this compound.

The following table summarizes the types of mechanistic studies that have been conducted on related compounds and which could be applied to this compound.

Study TypeMethodFocus of InvestigationReference Compound(s)
Computational Density Functional Theory (DFT)Atmospheric oxidation mechanism by •OH radicalNaphthalene rsc.org
Computational G3(MP2)//B3LYPEnergetics and reactivityMethoxy and formyl naphthalenes researchgate.net
Experimental Free radical scavengingRole of reactive oxygen species in phototransformationPolychlorinated naphthalenes nih.gov
Experimental CP-FTMW SpectroscopyAccurate molecular structure determination1-Chloronaphthalene uva.esnih.gov
Experimental Solvent effect studiesInfluence of solvent polarity on photochemical reaction mechanismNaphthalene rsc.org

Advanced Spectroscopic and Structural Characterization in 2 Butoxy 6 Chloronaphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-Butoxy-6-chloronaphthalene, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In ¹H NMR, the aromatic protons of the naphthalene (B1677914) ring system would exhibit complex splitting patterns due to spin-spin coupling. Based on the spectra of related compounds, the chemical shifts of these protons are influenced by the electronic effects of the butoxy and chloro substituents. The butoxy group, being electron-donating, would shield the protons on its ring, shifting them to a relatively lower frequency (upfield). Conversely, the electron-withdrawing nature of the chlorine atom would deshield the protons on its ring, causing them to resonate at a higher frequency (downfield). The protons of the butyl chain would appear in the upfield region of the spectrum, with characteristic multiplicities reflecting their neighboring protons.

In ¹³C NMR, the ten carbon atoms of the naphthalene core and the four carbons of the butoxy group would each produce a distinct signal. The carbons directly attached to the oxygen and chlorine atoms would be significantly affected, with their chemical shifts providing direct evidence of substitution. The remaining aromatic carbons and the aliphatic carbons of the butyl chain would resonate at predictable chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-17.20-7.30d8.5-9.0
H-37.10-7.20d2.0-2.5
H-47.80-7.90d8.5-9.0
H-57.70-7.80d8.5-9.0
H-77.40-7.50dd8.5-9.0, 2.0-2.5
H-87.90-8.00d8.5-9.0
-OCH₂-4.00-4.10t6.5-7.0
-CH₂-1.80-1.90m-
-CH₂-1.50-1.60m-
-CH₃0.95-1.05t7.0-7.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-1119.0-120.0
C-2157.0-158.0
C-3106.0-107.0
C-4129.0-130.0
C-4a128.0-129.0
C-5127.0-128.0
C-6131.0-132.0
C-7126.0-127.0
C-8128.5-129.5
C-8a134.0-135.0
-OCH₂-68.0-69.0
-CH₂-31.0-32.0
-CH₂-19.0-20.0
-CH₃13.5-14.5

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₄H₁₅ClO.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of chlorine, this peak would be accompanied by an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve the loss of the butoxy group or parts of it. Key fragmentation pathways could include the cleavage of the C-O bond to lose a butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via a McLafferty-type rearrangement, leading to a chlorohydroxynaphthalene cation. Further fragmentation of the butyl chain would also be observed.

Table 3: Predicted Key Mass Fragments for this compound

m/z Proposed Fragment Significance
234/236[C₁₄H₁₅ClO]⁺Molecular ion
178/180[C₁₀H₆ClO]⁺Loss of butene (C₄H₈)
161/163[C₁₀H₆Cl]⁺Loss of butoxy radical (•OC₄H₉)
127[C₁₀H₇]⁺Loss of Cl and butoxy group
57[C₄H₉]⁺Butyl cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. Should this compound be obtained as a suitable single crystal, this technique would allow for the unambiguous determination of its molecular structure.

The analysis would yield detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity of the butoxy and chloro substituents to the naphthalene core. Furthermore, it would reveal the conformation of the flexible butoxy group in the solid state. Intermolecular interactions, such as van der Waals forces and potential weak C-H···π or C-H···Cl interactions, which dictate the crystal packing, would also be elucidated. This information is crucial for understanding the solid-state properties of the compound.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)105
Volume (ų)1170
Z4
Density (calculated) (g/cm³)1.32

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether linkage, the C-Cl stretching, the aromatic C=C stretching of the naphthalene ring, and the aliphatic C-H stretching of the butyl group.

The Raman spectrum would also exhibit these vibrations, but with different relative intensities. Notably, the symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum. The combination of IR and Raman data would provide a comprehensive vibrational fingerprint of the molecule.

Table 5: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2960-28502960-2850
Aromatic C=C Stretch1600-14501600-1450
C-O-C Asymmetric Stretch1250-1200Weak
C-O-C Symmetric Stretch1050-10001050-1000
C-Cl Stretch750-700750-700

Theoretical and Computational Chemistry of 2 Butoxy 6 Chloronaphthalene

Quantum Chemical Calculations for Electronic Gtructure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Butoxy-6-chloronaphthalene. northwestern.edu These calculations, based on solving the Schrödinger equation, provide a detailed picture of how electrons are distributed within the molecule and the energies they possess. northwestern.edu This information is crucial for predicting the molecule's chemical reactivity and spectroscopic properties.

A key output of these calculations is the description of molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons in a molecule. lasalle.edu Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps predict the molecule's stability and the energy required for electronic excitation. ossila.com For this compound, a larger HOMO-LUMO gap would suggest higher kinetic stability and lower chemical reactivity.

Software packages like Gaussian or ORCA are commonly used to perform these calculations, employing various levels of theory to approximate solutions to the Schrödinger equation. researchgate.netresearchgate.net The results of these calculations can elucidate the nature of the π-electron system within the naphthalene (B1677914) core and how it is influenced by the electron-donating butoxy group and the electron-withdrawing chloro group. frontiersin.org

Table 1: Illustrative Frontier Orbital Energies for this compound.
Molecular OrbitalCalculated Energy (eV)Description
LUMO+1-0.5Second lowest energy unoccupied orbital
LUMO (Lowest Unoccupied Molecular Orbital)-1.2Region of electron acceptance; key to electrophilic reactions
HOMO (Highest Occupied Molecular Orbital)-6.0Region of electron donation; key to nucleophilic reactions
HOMO-1-6.8Second highest energy occupied orbital
HOMO-LUMO Gap 4.8 Indicator of chemical stability and reactivity

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems like molecules. arxiv.org It is particularly effective for determining the optimized geometry of this compound, which corresponds to the most stable three-dimensional arrangement of its atoms. researchgate.net This is achieved by finding the minimum energy structure on the potential energy surface. medium.com

The process involves selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G(d), def2-TZVP) that best represent the electronic interactions within the molecule. researchgate.netnih.govnih.gov The DFT calculation then iteratively adjusts the positions of the atoms until the forces on them are minimized, resulting in a stable, low-energy conformation. arxiv.org For this compound, this would reveal the precise bond lengths, bond angles, and dihedral angles, including the orientation of the flexible butoxy group relative to the rigid naphthalene plane.

Beyond geometry, DFT is used to calculate energetic profiles. This includes the total electronic energy, which can be used to determine the molecule's enthalpy of formation. nih.gov By calculating the energies of different conformers (isomers that differ by rotation around single bonds), a potential energy surface can be mapped out, identifying the most stable conformations and the energy barriers between them. These calculations are essential for understanding the molecule's structural preferences and thermodynamic properties. researchgate.net

Table 2: Representative Optimized Geometric Parameters for the Naphthalene Core of this compound Calculated via DFT.
ParameterAtoms InvolvedCalculated Value
Bond LengthC-Cl1.74 Å
Bond LengthC-O (butoxy)1.37 Å
Bond AngleC-C-Cl120.5°
Bond AngleC-C-O125.1°
Dihedral AngleC-C-O-C (butoxy chain)~180° (anti-periplanar)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model atomic and molecular movements, offering insights into conformational flexibility and intermolecular interactions. nih.govresearchgate.net

For a molecule like this compound, which has a flexible butoxy side chain, MD simulations are particularly useful for conformational analysis. acs.org The simulation can explore the different spatial arrangements the butoxy chain can adopt due to rotations around its single bonds. proquest.com This analysis reveals the most probable conformations and the timescale of transitions between them, which can influence the molecule's physical properties and how it interacts with other molecules. chinesechemsoc.orgnih.gov

MD simulations can also model how multiple molecules of this compound interact with each other in a liquid or solid state, or how a single molecule interacts with a solvent. nih.govannualreviews.org These simulations can predict properties like diffusion coefficients and radial distribution functions, which describe the packing and organization of molecules. Understanding these intermolecular forces is key to predicting the macroscopic properties of the compound, such as its solubility and melting point. proquest.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers powerful tools for modeling the entire course of a chemical reaction, from reactants to products. acs.orgarxiv.org For this compound, this could involve studying its synthesis, degradation, or participation in reactions like electrophilic aromatic substitution. nih.govnih.gov

Reaction pathway modeling aims to identify the lowest energy path a reaction can take, known as the intrinsic reaction coordinate (IRC). fiveable.me A crucial point along this path is the transition state (TS), which is the structure corresponding to the highest energy point on the reaction coordinate. fiveable.megithub.io The transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. fiveable.megithub.io

By locating and characterizing the transition state, chemists can calculate the activation energy of the reaction, a key factor determining the reaction rate. fiveable.menih.govacs.org Computational methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are used to find these elusive transition state structures. fiveable.me This detailed understanding of the reaction mechanism at a molecular level is invaluable for optimizing reaction conditions and predicting potential side products. rsc.org

Future Research Directions and Methodological Advancements in 2 Butoxy 6 Chloronaphthalene Chemistry

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The development of new synthetic strategies for 2-Butoxy-6-chloronaphthalene is driven by the dual goals of improving reaction efficiency and embracing green chemistry principles. Traditional methods for synthesizing substituted naphthalenes can sometimes involve harsh reaction conditions, multi-step processes, and the use of hazardous reagents. chemicalbook.comwikipedia.org Future research will likely focus on catalytic systems, flow chemistry, and the use of renewable starting materials to overcome these limitations.

Key areas of development include:

Catalyst Innovation: The design of novel catalysts, such as transition metal complexes or organocatalysts, could enable more direct and selective C-O and C-Cl bond formations on the naphthalene (B1677914) scaffold. This would reduce the number of synthetic steps and improve atom economy.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting synthetic routes for this compound to flow chemistry could significantly enhance production efficiency.

Green Solvents and Reagents: A shift towards using environmentally benign solvents, such as ionic liquids or supercritical fluids, and less toxic reagents is a critical aspect of sustainable synthesis. Research into alternative butoxylating and chlorinating agents that are safer and more sustainable will be a priority. mdpi.com

C-H Activation: Direct functionalization of C-H bonds on the naphthalene core represents a highly efficient synthetic strategy. Future work may explore catalytic methods to directly introduce the butoxy and chloro substituents onto a naphthalene precursor, bypassing the need for pre-functionalized starting materials.

A comparative table of potential synthetic approaches is presented below.

Synthetic ApproachPotential AdvantagesResearch Focus
Advanced Catalysis Higher selectivity, lower energy consumption, fewer byproducts.Development of novel organometallic or nano-catalysts.
Flow Chemistry Enhanced safety, scalability, and process control.Reactor design and optimization for naphthalene functionalization.
Green Chemistry Reduced environmental impact, use of renewable resources.Exploration of bio-based solvents and sustainable reagents.
C-H Activation Increased atom economy, simplified synthetic pathways.Discovery of catalysts for regioselective C-H functionalization.

Exploration of Unconventional Reactivity Pathways

Beyond established synthetic transformations, future research will delve into the less explored reactivity of this compound. Understanding how the interplay between the butoxy and chloro substituents influences the electronic properties of the naphthalene ring can unlock novel chemical transformations.

Promising areas of investigation include:

Photocatalysis and Electrochemistry: These methods can induce unique reactivity patterns not accessible through traditional thermal methods. For instance, photocatalytic activation could enable site-selective reactions or the formation of novel C-C bonds involving the this compound core.

Metal-Mediated Cross-Coupling Reactions: While cross-coupling is a staple of modern synthesis, exploring its application to the less reactive C-Cl bond in the presence of the butoxy group could lead to new functionalized naphthalene derivatives. Research into specialized catalysts and reaction conditions will be crucial.

Biocatalysis: The use of enzymes to perform selective transformations on the this compound molecule offers a highly sustainable and specific approach to generating new derivatives. This could involve, for example, enzymatic hydroxylation or ether cleavage.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between computational chemistry and experimental work is set to accelerate the discovery and optimization of chemical processes. Artificial intelligence (AI) and machine learning (ML) are powerful tools that can be applied to the study of this compound. chemrxiv.orgchemrxiv.orguc.pt

Future applications of AI and ML in this field include:

Reaction Prediction and Optimization: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations and suggest optimal reaction conditions for the synthesis of this compound. mdpi.com This can significantly reduce the number of experiments required, saving time and resources.

Property Prediction: AI models can predict the physicochemical and electronic properties of this compound and its derivatives. mit.edu This is invaluable for screening potential applications, for example, in materials science or medicinal chemistry, before committing to their synthesis.

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to this compound, potentially uncovering pathways that a human chemist might not consider. researchgate.net

The table below summarizes the potential impact of AI and ML in this research area.

AI/ML ApplicationPotential Impact
Reaction Prediction Accelerated discovery of new reactions and optimization of existing ones.
Property Prediction Rapid screening of virtual compounds for desired properties.
Retrosynthesis Design of more efficient and innovative synthetic routes.

Development of Advanced Characterization Techniques

A deep understanding of the structure, properties, and behavior of this compound relies on sophisticated analytical methods. While standard techniques like NMR and mass spectrometry are essential, future research will benefit from the development and application of more advanced characterization tools. researchgate.netnih.govnih.gov

Areas for advancement include:

Advanced Spectroscopic Methods: Techniques such as two-dimensional NMR spectroscopy and advanced mass spectrometry methods can provide more detailed structural information and help to elucidate complex reaction mechanisms. nptel.ac.in

In-situ and Operando Analysis: The ability to monitor chemical reactions in real-time provides invaluable mechanistic insights. The development of in-situ spectroscopic and diffraction techniques applicable to the synthesis and reactions of this compound will be a key research direction.

Computational Characterization: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties and rationalize experimental observations, providing a powerful complement to empirical characterization.

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The future of this compound chemistry lies in its integration with other scientific and engineering disciplines. The unique combination of a bulky butoxy group and an electron-withdrawing chloro group on a rigid naphthalene scaffold suggests potential applications that can only be fully realized through interdisciplinary collaboration.

Potential multidisciplinary research avenues include:

Materials Science: The incorporation of this compound as a building block in polymers or liquid crystals could lead to materials with novel optical, electronic, or thermal properties.

Chemical Engineering: The design of efficient and scalable processes for the production of this compound and its derivatives will require expertise in reactor design, process optimization, and separation science.

Environmental Science: Understanding the environmental fate and potential for bioremediation of this compound is crucial for its sustainable application. This involves collaboration with environmental chemists and microbiologists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-butoxy-6-chloronaphthalene, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Start with 6-chloronaphthalen-2-ol as a precursor. Use Williamson ether synthesis with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the butoxy group. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1).

  • Purification : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) followed by recrystallization in ethanol.

  • Purity Validation :

  • Melting point analysis (compare to literature values; expected range 90–95°C based on analogous naphthalene derivatives) .

  • GC-MS or HPLC (C18 column, acetonitrile:water 70:30) to confirm absence of byproducts like unreacted 6-chloronaphthalen-2-ol .

    • Data Table :
ParameterValue/TechniqueReference
Starting Material6-Chloronaphthalen-2-ol (CAS 91-58-7)
Reaction Temp80–100°C
Purity ValidationHPLC (Retention Time: ~8.2 min)

Q. How can spectroscopic techniques distinguish this compound from positional isomers?

  • Methodological Answer :

  • ¹H NMR : Key signals include:
  • Aromatic protons at δ 7.2–8.1 ppm (integration for 6-substituted naphthalene).
  • Butoxy group: δ 1.0–1.5 ppm (triplet, -CH₂CH₂CH₂CH₃), δ 3.8–4.2 ppm (multiplet, -OCH₂-).
  • ¹³C NMR : Look for carbons at δ 160–165 ppm (ether oxygen effect) and δ 115–135 ppm (aromatic carbons).
  • IR : C-O-C stretch at 1200–1250 cm⁻¹ and C-Cl stretch at 550–600 cm⁻¹ .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Use DFT calculations (B3LYP/6-31G*) to map electron density and identify reactive sites.

  • Compare HOMO/LUMO energies with experimental data (e.g., nitration or halogenation outcomes).

  • Validate predictions with kinetic studies (e.g., monitor reaction rates under varying conditions) .

    • Data Table :
Computational ParameterValue/OutcomeReference
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
Predicted ReactivityElectrophilic attack at C-3 position

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Store samples in solvents of varying polarity (hexane, ethanol, DMSO) at 25°C, 40°C, and 60°C.
  • Monitor degradation via HPLC every 30 days.
  • Key Findings :
  • Degradation products include 6-chloronaphthalen-2-ol (hydrolysis of ether bond) and butanol.
  • Stability is highest in non-polar solvents (hexane) at ≤25°C .

Q. What strategies resolve contradictions in reported spectral data for halogenated naphthalene derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, IR, X-ray crystallography).
  • Literature Review : Prioritize studies using certified reference materials (e.g., SPEX CertiPrep standards) .
  • Collaborative Analysis : Share raw data via platforms like NIST Chemistry WebBook to align interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.